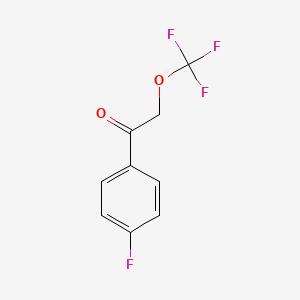
4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that contains both a thiazole and a triazine ring. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a thiazole derivative with a triazine precursor in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thiazole ring.
Reduction: Reduction reactions could target the triazine ring or other functional groups within the molecule.
Substitution: Substitution reactions might occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups or ring structures.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
Medicinal applications could include its use as a lead compound for the development of new drugs, particularly if it exhibits activity against specific biological targets.
Industry
In industry, it could be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding or catalysis. The pathways involved would be specific to the biological context in which the compound is active.
類似化合物との比較
Similar Compounds
- 4-Amino-6-(1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one
- 4-Amino-6-(2-methyl-1,3-thiazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one
Uniqueness
The uniqueness of 4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one could lie in its specific substitution pattern, which might confer unique biological activity or chemical reactivity compared to similar compounds.
特性
分子式 |
C7H7N5OS |
|---|---|
分子量 |
209.23 g/mol |
IUPAC名 |
4-amino-6-(2-methyl-1,3-thiazol-5-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H7N5OS/c1-3-9-2-4(14-3)5-10-6(8)12-7(13)11-5/h2H,1H3,(H3,8,10,11,12,13) |
InChIキー |
FJXZRAHAXSVLDV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(S1)C2=NC(=NC(=O)N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


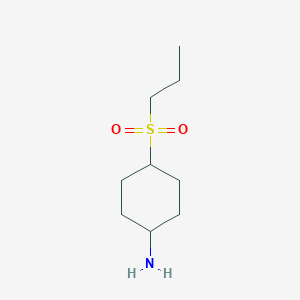

![1-[2-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B13171984.png)
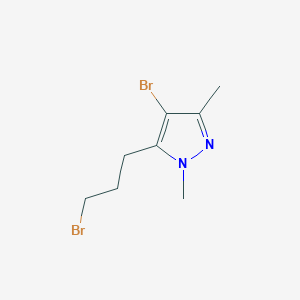
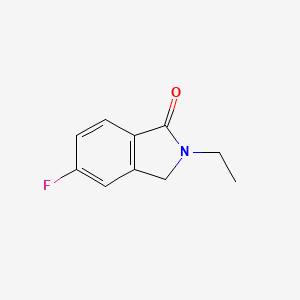
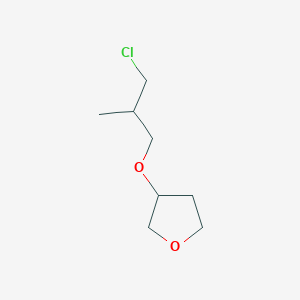

![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)

![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)

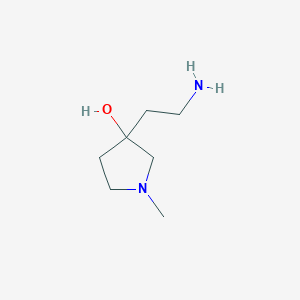
![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
